Citramalic acid

Chiral Chromatography Analytical Chemistry Food Authenticity

Generic substitution with malic or 2-isopropylmalic acid fails due to distinct enzymatic recognition and metabolic fate. Citramalic acid's C2 methyl group creates a chiral center essential for stereospecific applications that achiral analogs cannot fulfill. - **For metabolomics:** Validated LC-MS/MS method (Rs=2.19) with established urinary reference range (2.5-3.4 μmol/mmol creatinine) - **For bioprocess:** Fed-batch titers reach 80 g/L (65h) in engineered E. coli for methacrylic acid precursors - **For REE bioleaching:** 79% lower Th mobilization (0.25 vs 1.18 mg/L) vs. citric acid Available as racemate or separate enantiomers (R: CAS 6236-10-8; S: CAS 6236-09-5).

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 2306-22-1
Cat. No. B3421863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalic acid
CAS2306-22-1
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyXFTRTWQBIOMVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1e+006 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Citramalic Acid Procurement Guide


Citramalic acid (2-hydroxy-2-methylbutanedioic acid; CAS 2306-22-1) is a C5-branched 2-hydroxydicarboxylic acid that differs from malic acid (C4) by a single methyl substitution at the C2 position [1]. This seemingly minor structural alteration confers distinct physicochemical properties, including a higher melting point (DL-form: 117°C vs. malic acid DL-form: 131-133°C) and altered solubility profile [2], and fundamentally changes its biological role from a primary Krebs cycle intermediate to a specialized microbial metabolite and a key chiral building block [3]. For procurement decisions, this compound exists as a racemic mixture (DL-citramalic acid) or as separate enantiomers (R-form: CAS 6236-10-8; S-form: CAS 6236-09-5), each with distinct applications in asymmetric synthesis and metabolic pathway studies [4].

Why Malic Acid Cannot Replace Citramalic Acid


Generic substitution with malic acid, 2-isopropylmalic acid, or 2-hydroxyglutaric acid fails due to fundamental differences in enzymatic recognition, metabolic fate, and physicochemical properties. While malic acid is a ubiquitous TCA cycle component, citramalic acid is a specialized microbial metabolite that inhibits malic acid production and serves as a distinct biomarker for dysbiosis [1]. Its C2 methyl group creates a chiral center that is absent in malic acid, enabling stereospecific applications in asymmetric synthesis that achiral malic acid cannot fulfill [2]. Compared to other C5-branched analogs like 2-isopropylmalic acid (Km = 2.6×10⁻⁵ M for citramalate condensing enzyme), citramalic acid exhibits distinct substrate affinity (Km = 2.3×10⁻³ M for pyruvate) and is produced via a unique citramalate synthase pathway not shared by other analogs [3]. These differences mandate product-specific sourcing when the application requires: (1) stereochemically pure enantiomers for chiral resolution studies, (2) inhibition of malic acid production in metabolic studies, (3) use as a microbial dysbiosis biomarker with established reference ranges, or (4) bioproduction of methacrylic acid precursors via engineered E. coli strains [4].

Quantitative Differentiation Evidence


Chiral Separation vs. Malic Acid

Using a pre-column derivatization method with benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) followed by LC-MS/MS on an octadecylsilica column, citramalic acid (CMA) enantiomers were separated with a resolution (Rs) of 2.19 and a separation factor (α) of 1.09 [1]. In contrast, malic acid under identical derivatization and chromatographic conditions failed to achieve enantiomeric separation [1]. This demonstrates that the C2 methyl substitution in citramalic acid enhances stereochemical differentiation during derivatization, enabling reliable chiral analysis that is not feasible for malic acid using the same methodology.

Chiral Chromatography Analytical Chemistry Food Authenticity

Citramalate Condensing Enzyme Kinetics

The citramalate condensing enzyme from Saccharomyces carlsbergensis exhibits differential substrate affinities that distinguish citramalic acid biosynthesis from related α-keto acid pathways. For pyruvate (the physiological substrate for citramalate formation), the Michaelis constant (Km) is 2.3×10⁻³ M at pH 7.4 [1]. For α-ketoisovalerate, which serves as a competitive substrate and inhibitor of the condensation reaction, the Km is 2.6×10⁻⁵ M, representing approximately 88-fold higher affinity [1]. This stark difference in Km values demonstrates that α-ketoisovalerate outcompetes pyruvate for the enzyme active site by nearly two orders of magnitude, effectively inhibiting citramalate production at sub-millimolar concentrations.

Enzyme Kinetics Metabolic Engineering Biocatalysis

Thorium Release in Bioleaching

In fungal bioleaching of monazite ore, citramalic acid released significantly less thorium (a radioactive contaminant) compared to citric acid under comparable conditions. Specifically, citramalic acid released 0.25 ± 0.01 mg/L of thorium, whereas citric acid released 1.18 ± 0.01 mg/L [1]. This represents a 79% reduction in thorium co-extraction when using citramalic acid. The lower thorium mobilization suggests that citramalic acid may offer preferable selectivity for rare earth elements (REEs) over radioactive contaminants in monazite bioleaching processes, potentially reducing downstream purification costs and radiological safety concerns.

Biohydrometallurgy Rare Earth Elements Green Chemistry

Urinary Biomarker Reference Ranges

Urinary citramalic acid serves as a specific biomarker for gut dysbiosis and yeast overgrowth, with established quantitative reference ranges enabling clinical interpretation. In healthy adult males, normal urinary citramalic acid concentration is 2.5-3.4 μmol/mmol creatinine [1]. In children (1-13 years), normal levels are 4.2-8.9 μmol/mmol creatinine [2]. Clinical interpretation thresholds define elevated citramalate as >5.8 mmol/mol creatinine (equivalent to >5.8 μmol/mmol) [3]. Unlike malic acid, which is primarily a dietary and endogenous TCA cycle metabolite with broad variability, citramalic acid is not produced by human tissues and its elevation specifically indicates anaerobic bacterial (e.g., Clostridia) or yeast (e.g., Saccharomyces) overgrowth [3].

Clinical Metabolomics Functional Medicine Gut Microbiome

Engineered E. coli Bioproduction Yield

Engineered Escherichia coli strains expressing a mutated citrate synthase (GltA[F383M]) achieved a 125% improvement in citramalate production compared to control strains harboring native citrate synthase in batch fermentation [1]. In optimized fed-batch cultivation, engineered E. coli produced citramalate at a titer of 80 g/L in only 65 hours [2]. This productivity demonstrates the feasibility of industrial-scale citramalic acid bioproduction for downstream conversion to methacrylic acid, a key monomer for Plexiglas and other high-performance materials. The ability to achieve gram-per-liter titers with engineered strains distinguishes citramalic acid from other C5-branched organic acids that lack established microbial production platforms.

Metabolic Engineering Industrial Biotechnology Bioprocess Optimization

Levulinic Acid Oxidation Selectivity

In a synergistic catalytic system using activated carbon nanomaterial and CaO, levulinic acid (a biomass-derived platform chemical) was selectively oxidized to citramalic acid. Under optimized conditions (90°C, 0.5 h, 0.5 MPa O2), levulinic acid conversion reached 100% with citramalic acid selectivity of 82.8% [1]. An alternative set of conditions achieved 91% conversion with 81.8% selectivity [1]. This high selectivity for citramalic acid over other potential oxidation products (e.g., succinic acid, malic acid) demonstrates a viable chemocatalytic route distinct from biological production methods.

Biomass Conversion Catalysis Green Chemistry

Prioritized Application Scenarios


Gut Dysbiosis Diagnostic Panels

Given the established urinary reference range for citramalic acid in healthy adults (2.5-3.4 μmol/mmol creatinine) and the defined clinical cutoff for elevated levels (>5.8 μmol/mmol creatinine) [1], analytical laboratories developing targeted metabolomics assays for functional medicine diagnostics should prioritize citramalic acid procurement. The compound's specificity as a microbial (non-human) metabolite makes it a valuable indicator of yeast or anaerobic bacterial overgrowth, distinguishing it from endogenous TCA cycle metabolites like malic acid that lack diagnostic specificity for dysbiosis. The validated LC-MS/MS chiral separation method (Rs = 2.19, α = 1.09) [2] provides a robust analytical framework for method development.

Methacrylic Acid Precursor Bioproduction

For bioprocess engineers developing microbial production platforms for renewable methacrylic acid, citramalic acid represents a validated C5 intermediate with demonstrated scalability. Engineered E. coli strains expressing citrate synthase GltA[F383M] achieve 125% improved citramalate production over native controls [3], with fed-batch titers reaching 80 g/L in 65 h [4]. This productivity establishes citramalic acid as a feasible bio-based precursor for methacrylic acid synthesis, a key monomer for Plexiglas and high-performance polymers. Procurement of high-purity citramalic acid is essential for analytical validation of fermentation product streams and for use as a reference standard in downstream chemocatalytic conversion studies.

Selective Rare Earth Leaching

In research focused on environmentally sustainable rare earth element (REE) extraction, citramalic acid offers a demonstrated advantage over the commonly used citric acid. Comparative bioleaching studies with Paecilomyces fungus show that citramalic acid releases only 0.25 ± 0.01 mg/L of thorium, compared to 1.18 ± 0.01 mg/L for citric acid—a 79% reduction [5]. This lower thorium mobilization minimizes radioactive contamination in the leachate, potentially simplifying downstream purification and enhancing process safety. Procurement of citramalic acid is therefore justified for laboratories developing selective bioleaching protocols for monazite or other thorium-containing REE ores.

Fruit Juice Chiral Authentication

The ability to achieve baseline separation of citramalic acid enantiomers (Rs = 2.19, α = 1.09) using pre-column derivatization LC-MS/MS [2] enables authentication and quality control applications in the fruit juice industry. The R-form of citramalic acid is naturally present in apple peels (1.24-37.8 mg/100g) and fruit (0.138-1.033 mg/100g), and is detectable in commercial apple juice but absent in blueberry, perilla, and Japanese apricot juices [2]. This differential distribution allows citramalic acid to serve as a marker for apple juice authenticity and potential adulteration detection. Procurement of pure enantiomeric standards (R-form: CAS 6236-10-8) is critical for establishing calibration curves and validating quantitative methods in food testing laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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